molecular formula C18H35O3- B1259448 18-Hydroxystearate

18-Hydroxystearate

Cat. No. B1259448
M. Wt: 299.5 g/mol
InChI Key: VLHZUYUOEGBBJB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

18-hydroxyoctadecanoate is an omega-hydroxy-long-chain fatty acid anion that is the conjugate base of 18-hydroxyoctadecanoic acid, obtained by deprotonation of the carboxy group;  major species at pH 7.3. It derives from an octadecanoate. It is a conjugate base of a 18-hydroxyoctadecanoic acid.

Scientific Research Applications

Role in Biosynthesis of Aldosterone

18-Hydroxystearate, or more specifically, its derivatives like 18-hydroxycorticosterone, play a significant role in the biosynthesis of aldosterone. This process involves the conversion of corticosterone into aldosterone, with 18-hydroxycorticosterone acting as a possible precursor. Notably, the conversion efficiency of 18-hydroxycorticosterone to aldosterone is considerably lower compared to corticosterone, highlighting its subsidiary role in aldosterone synthesis (Nicolis & Ulick, 1965).

Conversion of Proline to Collagen Hydroxyproline

In the synthesis of collagen hydroxyproline, a crucial process for the development of connective tissues, oxygen-18 has been utilized to trace the conversion of proline. This indicates an oxygenase mechanism in the conversion process, suggesting the involvement of hydroxylated compounds in critical biosynthetic pathways (Prockop, Kaplan, & Udenfriend, 1963).

Safety Evaluation in Food Contact Materials

The safety of poly(12-hydroxystearic acid) stearate, a derivative of hydroxystearate, has been evaluated for its use in food contact materials. It was found that there is no safety concern for consumers if its migration remains below a certain threshold, highlighting its potential use in consumer products (Flavourings, 2010).

Antiproliferative Activity in Cancer Cells

Studies on derivatives of hydroxystearic acid, like 9-hydroxystearic acid, have shown significant antiproliferative activity against cancer cells. This suggests potential applications in cancer treatment, where specific hydroxystearate derivatives might target and inhibit the growth of cancerous cells (Calonghi et al., 2019).

Role in Mineralocorticoid Activity

18-Hydroxycortisol, closely related to 18-hydroxystearate, has been investigated for its receptor-binding activity and biological activity as a glucocorticoid and mineralocorticoid. It was found to have minimal activity in these roles, suggesting its limited direct physiological impact despite its presence in certain metabolic conditions (Gomez-Sanchez et al., 1984).

properties

Product Name

18-Hydroxystearate

Molecular Formula

C18H35O3-

Molecular Weight

299.5 g/mol

IUPAC Name

18-hydroxyoctadecanoate

InChI

InChI=1S/C18H36O3/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h19H,1-17H2,(H,20,21)/p-1

InChI Key

VLHZUYUOEGBBJB-UHFFFAOYSA-M

Canonical SMILES

C(CCCCCCCCC(=O)[O-])CCCCCCCCO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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